Stramonin B
Description
Stramonin B is a sesquiterpene lactone with the molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.31 g/mol. It is primarily isolated from plants within the Asteraceae family and has demonstrated significant pharmacological activities, including antineoplastic and cytotoxic properties . Its structural backbone, common among sesquiterpene lactones, includes a 15-carbon framework with oxygen-containing functional groups (e.g., lactone rings) that contribute to its bioactivity .
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(3R,3aR,6S,6aR,9aR,9bR)-6,9a-dimethylspiro[3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-3,2'-oxirane]-2,9-dione |
InChI |
InChI=1S/C15H18O4/c1-8-3-4-10-12(19-13(17)15(10)7-18-15)14(2)9(8)5-6-11(14)16/h5-6,8-10,12H,3-4,7H2,1-2H3/t8-,9-,10+,12+,14-,15-/m0/s1 |
InChI Key |
AYSAVJUPCHRCGO-ODHINMQUSA-N |
SMILES |
CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C24CO4 |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)[C@]24CO4 |
Canonical SMILES |
CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C24CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a framework for such a comparison, based on general knowledge of this compound class and guidelines for comparative analysis outlined in the evidence .
Structural Comparison
Sesquiterpene lactones share a 15-carbon skeleton but differ in substituents and lactone ring configurations. For example:
- Stramonin B : Contains a γ-lactone ring and methyl groups at specific positions (inferred from C₁₅H₁₈O₄ formula) .
- Artemisinin : A sesquiterpene lactone with an endoperoxide bridge, enhancing its antimalarial activity.
- Parthenolide: Features an α-methylene-γ-lactone group, critical for its anti-inflammatory effects.
Functional Comparison
Cytotoxic sesquiterpene lactones often target pathways like NF-κB or induce apoptosis. Key differences include:
- This compound : Antineoplastic activity likely via disruption of mitochondrial membranes (common in lactones) .
- Thapsigargin : Inhibits SERCA pumps, inducing endoplasmic reticulum stress.
- Helenalin : Alkylates proteins to block NF-κB signaling.
Pharmacological Data
Key Differences
- Bioactivity Specificity : this compound’s antineoplastic focus contrasts with Artemisinin’s antiparasitic role.
- Structural Moieties: The absence of an α-methylene group in this compound may reduce its pro-inflammatory side effects compared to Parthenolide.
- Source Diversity : this compound is restricted to Asteraceae, while other lactones like Thapsigargin are found in Apiaceae.
Q & A
Q. How should researchers validate transcriptomic data linking this compound to oxidative stress pathways?
- Answer : Perform RNA-seq with triplicate biological replicates and adjust for false discovery rates (Benjamini-Hochberg). Confirm differential expression via qRT-PCR (≥2-fold change, p < 0.05). Use siRNA knockdown or CRISPR-Cas9 to silence target genes (e.g., NRF2) and assess rescue effects on ROS levels .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in this compound research across laboratories?
Q. How can researchers ethically justify animal studies for this compound’s toxicity profiling?
- Answer : Follow ARRIVE 2.0 guidelines: justify sample size via power analysis, minimize animal numbers using adaptive designs, and employ non-invasive endpoints (e.g., bioluminescence imaging). Submit protocols to institutional ethics committees with harm-benefit assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
